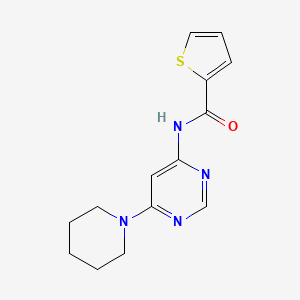
PROTAC FLT-3 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC FLT-3 degrader 1 is a compound designed for targeted protein degradation. It is a von Hippel-Lindau-based proteolysis-targeting chimera (PROTAC) that specifically targets the internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT-3) protein. This compound has shown significant anti-proliferative activity and the ability to induce apoptosis in cells .
Mechanism of Action
Target of Action
The primary target of PROTAC FLT-3 degrader 1 is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 plays a crucial role in hematopoiesis, the process of blood cell production . Mutations in FLT3, such as internal tandem duplications (ITD), are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
Mode of Action
This compound operates through a unique mechanism known as targeted protein degradation . This compound is a bifunctional molecule composed of three parts: a ligand that binds to the target protein (FLT3), a ligand for E3 ligase, and a linker connecting the two ligands . The compound induces degradation of the target protein by bringing it into proximity with an E3 ligase, which tags the target protein for degradation via the ubiquitin-proteasome system .
Biochemical Pathways
The action of this compound affects the FLT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation . By degrading FLT3, the compound disrupts this pathway, leading to anti-proliferative activity and induction of apoptosis . This disruption can have downstream effects on other pathways and processes, such as the STAT5 signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of FLT3, disruption of the FLT3 signaling pathway, and induction of apoptosis . These effects result in the suppression of proliferation in FLT3-ITD-positive cells and inhibition of tumor growth in murine leukemia models .
Biochemical Analysis
Biochemical Properties
PROTAC FLT-3 Degrader 1 interacts with the FLT-3 ITD, a type of protein biomolecule . The nature of this interaction is based on the principle of targeted protein degradation, where this compound binds to the FLT-3 ITD and triggers its degradation .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the FLT-3 ITD, which leads to its degradation . This degradation process results in the inhibition of FLT-3 ITD’s function, thereby exerting its anti-proliferative effects .
Temporal Effects in Laboratory Settings
Its stability and degradation are crucial factors that influence its long-term effects on cellular function .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FLT-3 degrader 1 involves the conjugation of a ligand that binds to the FLT-3 protein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including coupling reactions, purification, and characterization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC FLT-3 degrader 1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction is the formation of a ternary complex between the FLT-3 protein, the PROTAC molecule, and the E3 ubiquitin ligase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, coupling agents, and protective groups. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the stability and reactivity of the intermediates .
Major Products Formed: The major product formed from the reaction of this compound is the ubiquitinated FLT-3 protein, which is subsequently degraded by the proteasome. This results in the reduction of FLT-3 protein levels within the cell .
Scientific Research Applications
PROTAC FLT-3 degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of targeted protein degradation and the design of new PROTAC molecules. In biology, it is employed to investigate the role of FLT-3 in cellular processes and disease states. In medicine, it has potential therapeutic applications for the treatment of cancers that involve FLT-3 mutations, such as acute myeloid leukemia. In industry, it is used in drug discovery and development to identify and validate new therapeutic targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PROTAC FLT-3 degrader 1 include other PROTAC molecules that target different proteins, such as BRD4, BTK, and AR. These compounds also utilize the PROTAC mechanism to induce targeted protein degradation .
Uniqueness: this compound is unique in its specificity for the FLT-3 internal tandem duplication, which is a common mutation in certain types of leukemia. This specificity allows for targeted degradation of the mutant FLT-3 protein, providing a potential therapeutic advantage over traditional small molecule inhibitors that may have off-target effects .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)

![5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2721249.png)
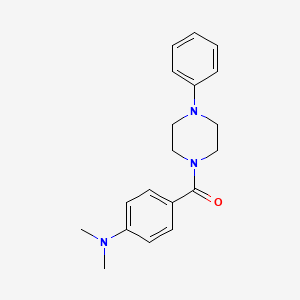
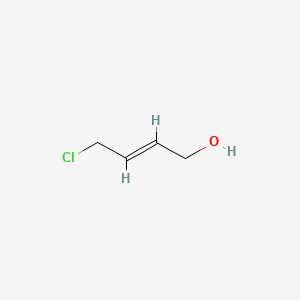

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)
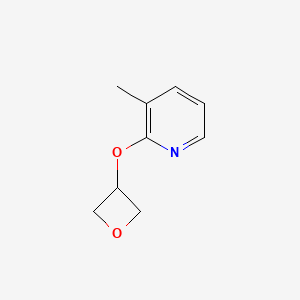
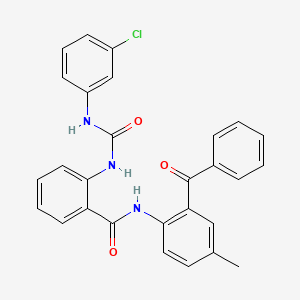
![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
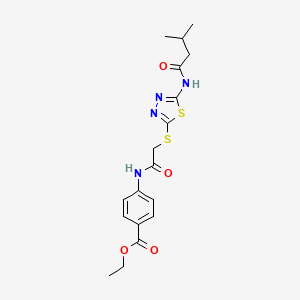
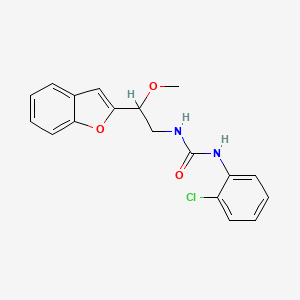
![N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2721267.png)
